molecular formula C23H30ClN5O8S2 B13830553 2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B13830553
M. Wt: 604.1 g/mol
InChI Key: ALPFRUJYOAKQQR-QXFUZCCVSA-N
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Description

Cefcapene pivoxil hydrochloride is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil hydrochloride involves several steps. Initially, a compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride. This reaction produces an intermediate compound. Subsequently, 7-ACA reacts with this intermediate in the presence of proline and diisopropylamine to form another intermediate. This intermediate undergoes further reactions with potassium carbonate and chlorosulfonyl isocyanate. Finally, the compound reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate to yield cefcapene pivoxil hydrochloride .

Industrial Production Methods

The industrial production of cefcapene pivoxil hydrochloride follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The final product is obtained after deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. These reactions are essential for understanding the stability and efficacy of the compound .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of cefcapene pivoxil hydrochloride is cefcapene, the active antibacterial agent. Other degradation products may form under oxidative and thermal conditions, which are typically less active or inactive .

Scientific Research Applications

Cefcapene pivoxil hydrochloride has several scientific research applications:

Mechanism of Action

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to cell lysis and death of the bacteria . The compound is stable in the presence of various beta-lactamases, which are enzymes produced by some bacteria to resist beta-lactam antibiotics .

Properties

Molecular Formula

C23H30ClN5O8S2

Molecular Weight

604.1 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18+;/m1./s1

InChI Key

ALPFRUJYOAKQQR-QXFUZCCVSA-N

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl

Origin of Product

United States

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